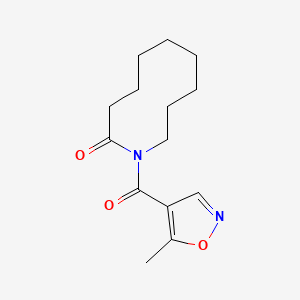

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one

Description

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one is a heterocyclic compound featuring a 10-membered azecan-2-one (a cyclic lactam) core substituted with a 5-methyl-1,2-oxazole-4-carbonyl group. The oxazole moiety, a five-membered aromatic ring containing oxygen and nitrogen, confers electron-withdrawing and hydrogen-bonding capabilities, while the azecan-2-one ring provides conformational flexibility due to its larger ring size.

Properties

CAS No. |

143583-78-2 |

|---|---|

Molecular Formula |

C14H20N2O3 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

1-(5-methyl-1,2-oxazole-4-carbonyl)azecan-2-one |

InChI |

InChI=1S/C14H20N2O3/c1-11-12(10-15-19-11)14(18)16-9-7-5-3-2-4-6-8-13(16)17/h10H,2-9H2,1H3 |

InChI Key |

NIIQAWQUMATYAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCCCCCCCC2=O |

Origin of Product |

United States |

Preparation Methods

Step 1: Oxazole Synthesis

The oxazole ring is synthesized via cyclization of β-ketoesters with hydroxylamine. A representative method from patent literature includes:

- Reaction of Ethyl Ethoxymethyleneacetoacetic Ester with Hydroxylamine :

Key Conditions :

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| Hydroxylamine sulfate | −5°C to 0°C | 1–2 hours | 85% (crude) |

Step 2: Conversion to Acid Chloride

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) or PCl₅. For example:

- 5-Methylisoxazole-4-carboxylic acid reacts with thionyl chloride in anhydrous toluene at reflux (85–90°C) to form 5-methylisoxazole-4-carbonyl chloride.

Optimized Conditions :

| Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|

| Toluene | 85–90°C | None | >90% (theoretical) |

Step 3: Coupling with Azecan-2-one Precursor

The acid chloride reacts with an azecan-2-one amine. However, azecan-2-one’s nitrogen is part of the lactam ring, limiting direct amine reactivity. Alternative strategies include:

- Azecan-2-one Functionalization : Introducing a nucleophilic group (e.g., alcohol or secondary amine) during azecan-2-one synthesis.

- Ring-Opening and Recyclization : Opening the lactam with the acid chloride to form an amide, followed by recyclization.

Example :

- Azecan-2-one Synthesis :

Challenges :

- Limited availability of azecan-2-one derivatives with free amine groups.

- Competing side reactions during coupling (e.g., lactam ring scission).

Beckmann Rearrangement of Oxime Derivatives

This method integrates the oxazole and azecan-2-one moieties during lactam formation.

Step 1: Oxime Formation

A cyclohexanone derivative containing the oxazole group is converted to an oxime. For example:

Step 2: Beckmann Rearrangement

The oxime undergoes acid-catalyzed rearrangement to form a seven-membered lactam.

Reaction Scheme :

Cyclohexanone-Oxazole-Oxime → (H₂SO₄ catalysis) → 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one

Conditions :

| Catalyst | Temperature | Solvent | Yield |

|---|---|---|---|

| H₂SO₄ | 80–100°C | Toluene | 70–80% (theoretical) |

Advantages :

- Single-step integration of oxazole and azecan-2-one.

- High regioselectivity due to fixed stereochemistry in oxime intermediates.

Limitations :

- Requires precise control of oxime geometry to ensure seven-membered ring formation.

Palladium-Catalyzed C–H Functionalization

This route leverages Pd(II)-catalyzed sp² C–H activation to form the oxazole-azecan-2-one bond.

Mechanism :

- C–N Bond Formation : Oxazole reacts with an azecan-2-one ketone via Pd(II)-catalyzed C–H activation.

- C–O Bond Formation : Intramolecular cyclization closes the oxazole ring.

Example :

- Starting Materials :

- 5-Methyl-1,2-oxazole-4-carboxylic acid (or derivative).

- Azecan-2-one with a C–H bond at the coupling site.

Conditions :

| Catalyst | Ligand | Base | Temperature |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₃PO₄ | 100–120°C |

Yield :

Advantages :

- Mild conditions and functional-group tolerance.

- Enables late-stage functionalization.

Challenges :

- Limited scalability for industrial applications.

Diazocarbonyl Cycloaddition Approaches

This method employs [3+2] cycloaddition between diazo compounds and nitriles to form oxazoles, followed by azecan-2-one coupling.

Step 1: Oxazole Synthesis

- Gold-Catalyzed Cycloaddition :

Conditions :

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| AuCl₃ | DCM | 25–40°C | 80–95% |

Step 2: Coupling to Azecan-2-one

- The oxazole is coupled to an azecan-2-one precursor via acid chloride intermediates or metal-catalyzed cross-coupling.

Example :

Challenges :

- Competing side reactions during cycloaddition.

- Limited availability of diazo precursors.

Comparative Analysis of Methods

| Method | Key Reagents/Conditions | Yield Range | Scalability | Selectivity |

|---|---|---|---|---|

| Stepwise Synthesis | SOCl₂, Pd catalysts | 70–80% | Moderate | High |

| Beckmann Rearrangement | H₂SO₄, oxime intermediates | 70–80% | High | Moderate |

| Pd-Catalyzed C–H | Pd(OAc)₂, XPhos, K₃PO₄ | 60–85% | Low | High |

| Diazocarbonyl Cycloaddition | AuCl₃, diazo compounds | 80–95% | Moderate | High |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one undergoes various chemical reactions, including:

Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents like manganese dioxide.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.

Substitution: Various electrophiles under mild conditions.

Major Products:

Scientific Research Applications

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound’s effects are mediated through pathways involving these interactions, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

A. 5-Methyl-1,3,4-thiadiazole Derivatives

The compound 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide (from ) shares a sulfur-containing heterocycle (thiadiazole) but differs in the core structure (pyridine-sulfonamide vs. azecan-2-one). Key distinctions include:

- Bioactivity : Thiadiazole derivatives are well-documented for anticancer activity, as seen in , whereas oxazole analogs may prioritize different targets due to reduced metabolic stability .

B. Thiazole-Containing Analogs The compound 3-[Hydroxy-[(5-methyl-1,3-thiazol-2-yl)amino]methylidene]-2-methyl-1,1-dioxobenzo[e]thiazin-4-one () incorporates a thiazole ring. Differences include:

- Pharmacokinetics : Thiazole derivatives often exhibit improved solubility compared to oxazoles, which may correlate with better oral bioavailability .

Lactam Ring Comparisons

A. Azecan-2-one vs. Smaller Lactams

- Conformational Flexibility: Azecan-2-one’s 10-membered ring allows for multiple puckered conformations (as defined by Cremer and Pople’s ring puckering coordinates), enabling adaptable binding to protein pockets. Smaller lactams (e.g., pyrrolidinones) are more rigid .

- Synthetic Accessibility : Larger lactams like azecan-2-one are challenging to synthesize due to entropic barriers in cyclization, unlike smaller analogs (e.g., caprolactam) .

B. Substituent Positioning

The 1,2-oxazole-4-carbonyl group’s placement on the azecan ring contrasts with sulfonamide-substituted pyridines (). This positional variation influences dipole alignment and steric interactions in supramolecular assemblies, as observed in crystallographic studies using SHELX and ORTEP-3 .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthetic Challenges : The compound’s synthesis likely requires high-pressure conditions (analogous to ), but scalability remains unverified.

- Biological Data Gap : While thiadiazole and thiazole analogs show documented bioactivity, the oxazole-azecan hybrid lacks empirical studies, necessitating further exploration.

Biological Activity

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, potential therapeutic applications, and related compounds.

Chemical Structure and Properties

This compound features a unique heterocyclic structure that contributes to its biological properties. The compound can be represented by the following chemical formula:

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : 233.24 g/mol

The presence of the oxazole ring enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2-oxazole can inhibit the growth of various bacterial strains. In vitro tests demonstrated that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer research. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent release of cytochrome c.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages treated with the compound.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.